2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one
CAS No.: 1156195-27-5
Cat. No.: VC2801774
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156195-27-5 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H17NO2/c12-9-2-1-5-11(7-9)10(13)6-8-3-4-8/h8-9,12H,1-7H2 |
| Standard InChI Key | OEKTUOCIILLFJQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CC2CC2)O |
| Canonical SMILES | C1CC(CN(C1)C(=O)CC2CC2)O |
Introduction
Chemical Properties and Structure
2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is characterized by its specific molecular structure and chemical properties that influence its behavior in various chemical and biological environments.
Basic Chemical Information
The compound 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is identified by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1156195-27-5 |
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H17NO2/c12-9-2-1-5-11(7-9)10(13)6-8-3-4-8/h8-9,12H,1-7H2 |
| Standard InChIKey | OEKTUOCIILLFJQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CC2CC2)O |
| Canonical SMILES | C1CC(CN(C1)C(=O)CC2CC2)O |
| PubChem Compound | 43419640 |
These fundamental chemical identifiers provide the basis for understanding the compound's physical and chemical characteristics. The molecular weight and formula indicate a relatively small molecule with specific functional groups that contribute to its potential pharmacological activity.
Structural Features
The molecular structure of 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one consists of several key components that define its chemical behavior:
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A piperidine ring with a hydroxyl group at the 3-position, which may serve as a hydrogen bond donor in biological systems
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An ethanone (ketone) group connecting the piperidine ring to the cyclopropyl group, potentially acting as a hydrogen bond acceptor
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A cyclopropyl group attached to the ethanone moiety, providing unique conformational and steric properties
These structural elements contribute to the compound's unique chemical reactivity and potential biological interactions. The hydroxyl group at the 3-position of the piperidine ring is particularly significant as it differentiates this compound from similar derivatives with hydroxyl groups at other positions.
Synthesis and Preparation
The synthesis of 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically follows specific chemical pathways designed to efficiently produce the compound with high purity.
General Synthetic Route
The primary synthetic pathway for 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves the reaction of a cyclopropyl ketone with 3-hydroxypiperidine. This reaction typically requires controlled conditions to ensure optimal yield and purity. The synthesis generally follows nucleophilic addition principles, where the nitrogen atom of the 3-hydroxypiperidine acts as a nucleophile and attacks the carbonyl carbon of the cyclopropyl ketone.
Optimization Parameters
Several factors influence the efficiency of the synthesis:
| Parameter | Importance |
|---|---|
| Solvent Choice | Affects reaction kinetics and product solubility |
| Reaction Time | Determines conversion rate and potential for side reactions |
| Temperature Control | Influences reaction rate and selectivity |
| Catalyst Selection | Can enhance reaction efficiency and stereoselectivity |
| Purification Method | Critical for obtaining high-purity final product |
Careful optimization of these parameters is essential for maximizing yield and ensuring the production of high-quality 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one. The reaction conditions must be meticulously controlled to avoid the formation of unwanted byproducts and ensure stereospecificity, particularly regarding the orientation of the hydroxyl group at the 3-position of the piperidine ring.
Pharmacological Properties
The pharmacological profile of 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is of significant interest due to its potential therapeutic applications in various medical contexts.
Mechanism of Action
The mechanism of action for 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is likely related to its interaction with specific receptors or enzymes within biological systems. These interactions may modulate signaling pathways, leading to various physiological responses. Understanding this mechanism is critical for predicting the compound's pharmacological effects and potential therapeutic applications. The presence of both the cyclopropyl group and hydroxypiperidine moiety suggests potential for unique receptor binding profiles that could differentiate this compound from other piperidine derivatives.
Structure-Activity Relationship
The structural features of 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one, particularly the hydroxyl group at the 3-position of the piperidine ring and the cyclopropyl moiety, play crucial roles in its biological activity. These elements can influence the compound's:
The position of the hydroxyl group at the 3-position (rather than at other positions on the piperidine ring) may confer specific conformational properties that affect receptor binding and biological activity.
Research Findings and Applications
Research on 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is ongoing, with a focus on its pharmacological properties and potential therapeutic uses.
Current Research Focus
Current research on 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is primarily focused on:
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Elucidating its complete pharmacological profile
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Identifying specific biological targets and receptor interactions
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Evaluating its potential therapeutic applications in various disease models
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Developing optimized formulations for potential clinical use
The research community continues to explore the biological activity of this compound, though published findings remain limited at this stage of investigation.
Experimental Findings
| Therapeutic Area | Potential Application |
|---|---|
| Medicinal Chemistry | Development of novel pharmaceutical agents |
| Pharmacological Research | Tool compound for studying biological pathways |
| Drug Development | Scaffold for developing more complex therapeutic agents |
| Structure-Activity Relationship Studies | Model compound for understanding piperidine derivative activity |
These potential applications are based on the compound's structural features rather than extensive clinical studies, as research on this specific compound is still developing.
Future Research Directions
Future research on 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one will likely focus on:
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Comprehensive preclinical evaluation of therapeutic potential
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Detailed toxicological profiling
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Structure optimization to enhance specific biological activities
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Development of innovative drug delivery systems for improved efficacy
Advances in these areas will help determine the compound's true potential as a therapeutic agent or as a structural template for the development of more sophisticated drug candidates.
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